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Compound of Interest

Compound Name: 3,5-Dimethoxyaniline

Cat. No.: B133145

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3,5-dimethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 3,5-Dimethoxyaniline

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.0-5.8 m 3H Ar-H
3.70 S 6H -OCHs
3.64 s (br) 2H -NH:z
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Table 2: 13C NMR Spectroscopic Data of 3,5-Dimethoxyaniline

Chemical Shift (8) ppm

Assighment

162.0 C-O0
148.5 C-N
95.5 Ar-CH
93.0 Ar-CH
55.0 -OCHs

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of 3,5-Dimethoxyaniline

Wavenumber (cm~?)

Intensity

Assignment

3440 - 3300 Strong, Broad N-H Stretch (Amine)
C-H Stretch (Aromatic &
3000 - 2850 Medium . _
Aliphatic)
C=C Stretch (Aromatic Ring) &
1620 - 1580 Strong
N-H Bend
1470 - 1430 Medium C-H Bend (Aliphatic)
Asymmetric C-O-C Stretch
1205 Strong
(Aryl Ether)
Symmetric C-O-C Stretch (Aryl
1150 Strong
Ether)
C-H Out-of-plane Bend
830 - 750 Strong )
(Aromatic)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 3,5-Dimethoxyaniline
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miz Relative Intensity (%) Assighment

153 100 [M]* (Molecular lon)
138 ~50 [M - CHs]*

110 ~30 [M - CHs - COJ*

82 ~20 Fragmentation Product
65 ~15 Fragmentation Product

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the presented
spectroscopic data. Specific parameters for the analysis of 3,5-dimethoxyaniline may vary
between laboratories and instruments.

NMR Spectroscopy

A solution of 3,5-dimethoxyaniline is prepared by dissolving approximately 10-20 mg of the
solid sample in a deuterated solvent, such as chloroform-d (CDCls) or dimethyl sulfoxide-de
(DMSO-de), within an NMR tube. The *H and 13C NMR spectra are recorded on a spectrometer
operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The solid sample of 3,5-dimethoxyaniline is prepared for analysis using the KBr (potassium
bromide) pellet method. A small amount of the sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is
then compressed under high pressure (typically 8-10 tons) in a die to form a thin, transparent
pellet. The IR spectrum is obtained by placing the KBr pellet in the sample holder of an FTIR
spectrometer and scanning the mid-IR region (4000-400 cm~1),

Mass Spectrometry

Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-
MS) system. The sample is introduced into the GC, where it is vaporized and separated on a
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capillary column. The separated components then enter the mass spectrometer, where they
are ionized, commonly by electron impact (El) at 70 eV. The resulting ions are separated based
on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3,5-Dimethoxyaniline.

 To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dimethoxyaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133145#spectroscopic-data-of-3-5-dimethoxyaniline-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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